molecular formula C13H21ClN2 B3027474 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride CAS No. 1289386-55-5

1-(4-Methylbenzyl)piperidin-3-amine hydrochloride

Cat. No.: B3027474
CAS No.: 1289386-55-5
M. Wt: 240.77
InChI Key: JRTHUMGZVAZVSQ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C13H20N2•HCl It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidin-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use is as a building block in synthesizing complex organic molecules. It is also explored for its potential pharmacological properties and therapeutic effects.

Applications

  • Chemistry this compound serves as a fundamental building block in creating complex organic molecules.
  • Biology This compound is studied as a ligand in receptor binding studies to understand molecular interactions.
  • Medicine Researches explore the pharmacological properties of this compound for potential therapeutic applications.
  • Industry This compound is utilized in developing novel materials and chemical intermediates for various industrial applications.

Potential Derivatives

Through oxidation, reduction, and substitution, this compound can be converted into other compounds:

  • Oxidation Ketones or carboxylic acids.
  • Reduction Secondary amines.
  • Substitution Substituted piperidine derivatives.

Piperidines in Research

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-Benzylpiperidin-3-amine hydrochloride
  • 1-(4-Fluorobenzyl)piperidin-3-amine hydrochloride
  • 1-(4-Chlorobenzyl)piperidin-3-amine hydrochloride

Comparison: 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific research and therapeutic applications.

Biological Activity

1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a piperidine derivative that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine core modified with a methyl and a 4-methylbenzyl group. This structural configuration influences its interaction with biological targets and contributes to its pharmacological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

Key Findings:

  • Minimum Inhibitory Concentrations (MIC): The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
  • Mechanism: The antimicrobial action involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

2. Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly in relation to neurodegenerative diseases such as Alzheimer's.

Findings:

  • Cholinesterase Inhibition: It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical targets in Alzheimer's treatment .
  • Neuroprotective Properties: Preliminary studies suggest antioxidant properties that may protect neuronal cells from oxidative stress.
EnzymeInhibition Activity
Acetylcholinesterase (AChE)Significant
Butyrylcholinesterase (BuChE)Significant

3. Anticancer Activity

This compound has also been evaluated for its anticancer properties.

Research Insights:

  • Studies have indicated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .
  • The compound's mechanism may involve apoptosis induction and disruption of cellular signaling pathways associated with cancer progression.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Molecular Targets:

  • Enzymes: Inhibition of cholinesterases.
  • Receptors: Potential binding to neurotransmitter receptors involved in neurological function.

Pathways Involved:
The compound may influence several biochemical pathways related to signal transduction, metabolic processes, and gene expression, contributing to its diverse biological effects.

Case Studies

Case studies on similar piperidine derivatives have provided insights into the potential applications of this compound:

  • A study on piperidine-based compounds demonstrated significant antinociceptive activity through dual histamine H3 and sigma-1 receptor modulation, indicating the importance of the piperidine moiety in biological activity .
  • Another investigation highlighted the potential of piperidine derivatives in treating Alzheimer's by inhibiting cholinesterases, showcasing their therapeutic relevance .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-15-8-2-3-13(14)10-15;/h4-7,13H,2-3,8-10,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTHUMGZVAZVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-55-5
Record name 3-Piperidinamine, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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